

# A Researcher's Guide: Differentiating Plasmid Loss from Genomic Mutation Using 5-FOA

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## Compound of Interest

Compound Name: Fluoroorotic acid

Cat. No.: B1666343

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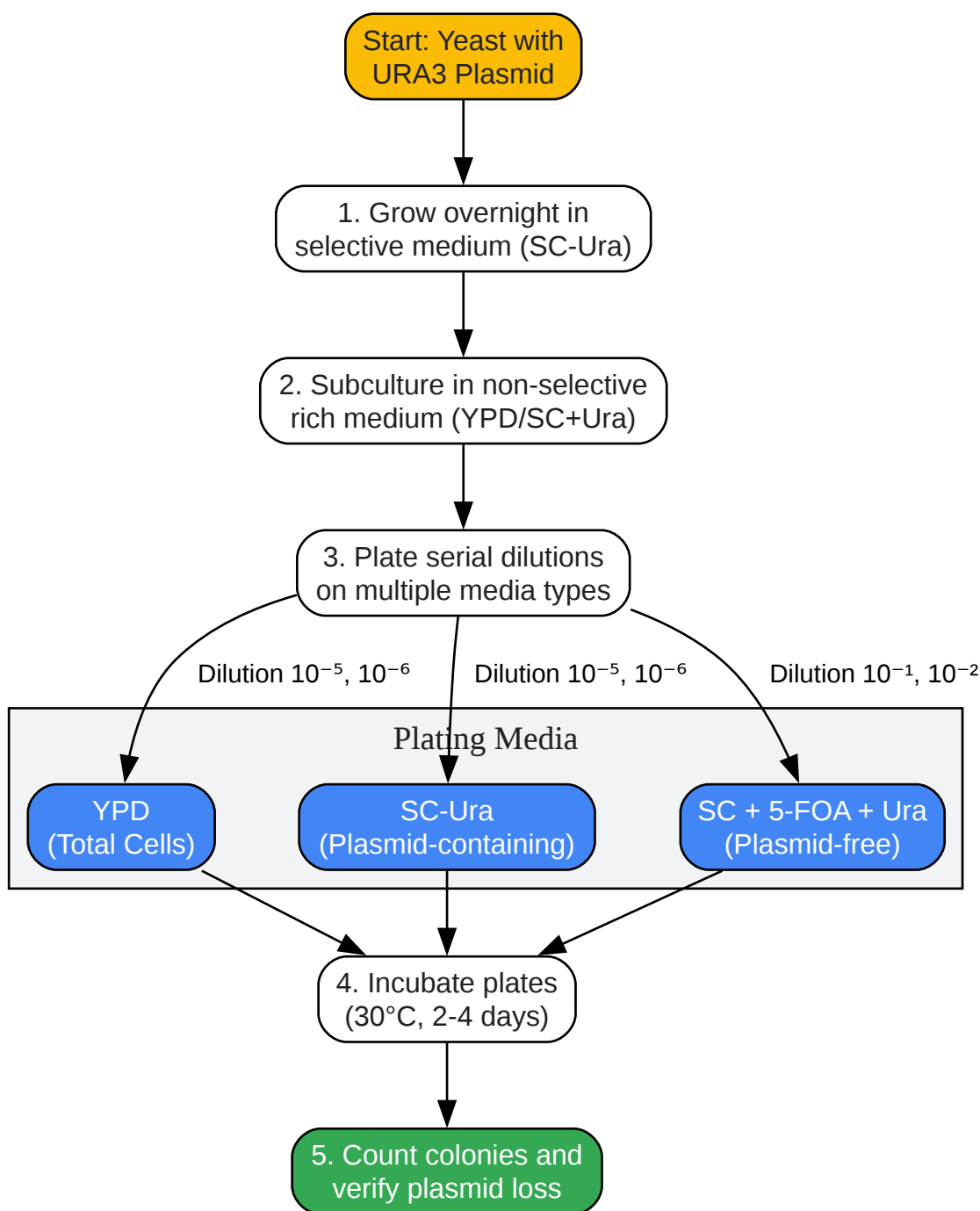
For decades, 5-**Fluoroorotic Acid** (5-FOA) has served as a cornerstone in yeast molecular genetics, providing a powerful counter-selection tool for the URA3 gene.[1][2] This guide offers a detailed comparison of two of its primary applications: confirming the loss of a URA3-containing plasmid and selecting for genomic mutations within the URA3 gene itself. Understanding the nuances of experimental design and data interpretation is critical for drawing accurate conclusions.

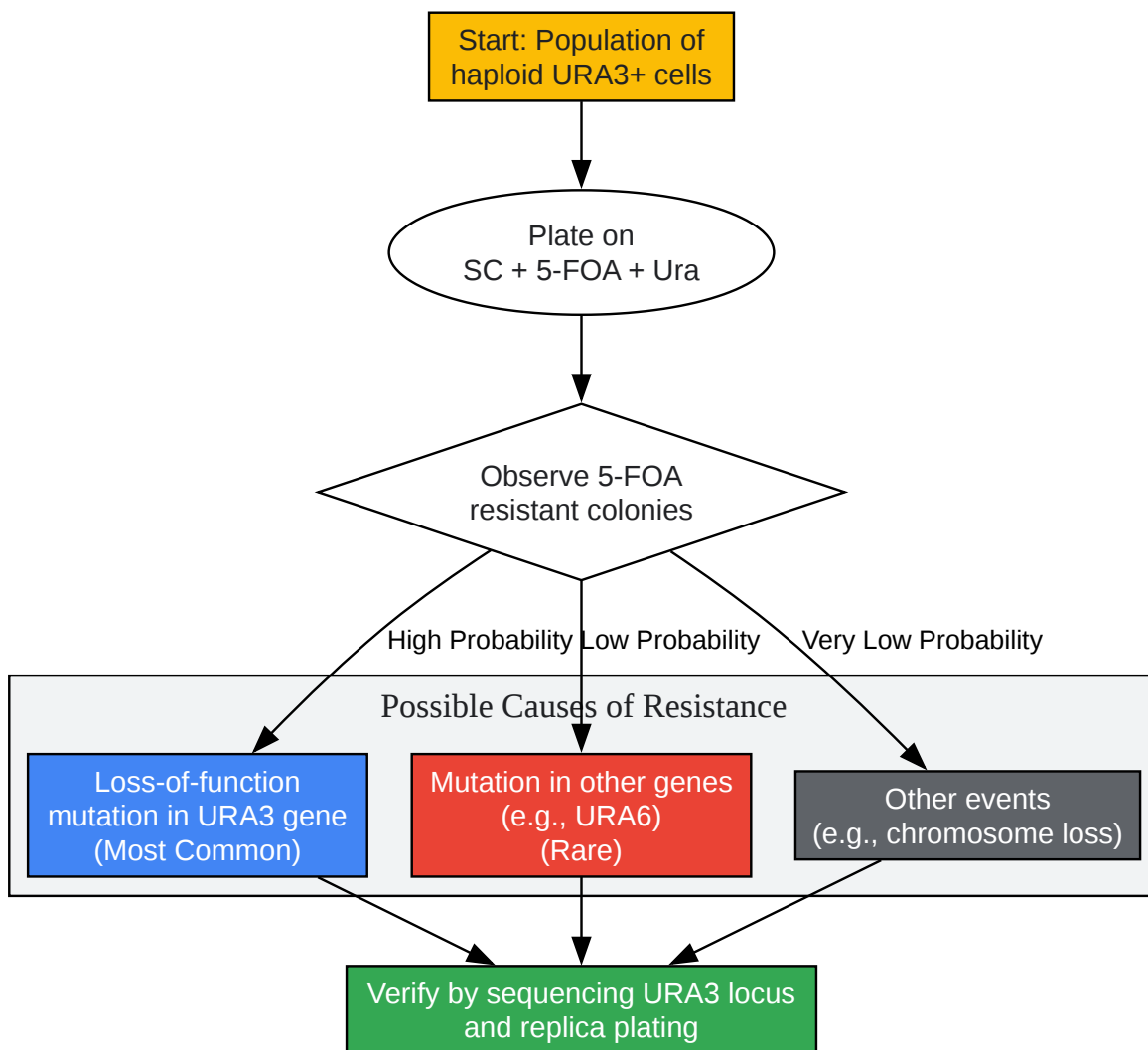
## The Mechanism of 5-FOA Counter-Selection

The utility of 5-FOA hinges on the function of the URA3 gene product, orotidine-5'-phosphate (OMP) decarboxylase. This enzyme is essential for the de novo biosynthesis of pyrimidines.

- In URA3+ cells: The OMP decarboxylase converts the non-toxic 5-FOA into the toxic compound 5-fluorouracil (5-FU).[2][3] 5-FU is subsequently metabolized into toxic intermediates that inhibit essential cellular processes, leading to cell death.[4]
- In ura3- cells: Cells lacking a functional URA3 gene cannot convert 5-FOA to its toxic form.[4][5] These cells are auxotrophic for uracil and can survive on media containing both 5-FOA and uracil.[5][6]

This differential toxicity allows for the selection of cells that have lost URA3 function, either through the loss of a plasmid carrying the gene or via a mutation in the genomic copy of the gene.[7]





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